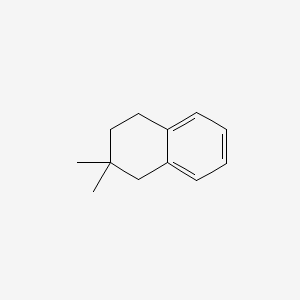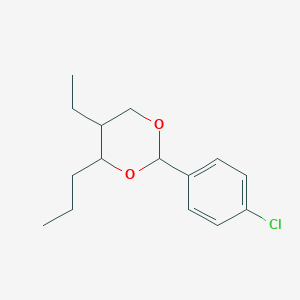
Dysprosium;iron
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dysprosium-iron compounds are a class of materials that combine the rare earth element dysprosium with iron. Dysprosium, represented by the symbol Dy and atomic number 66, is a silvery-white metal that belongs to the lanthanide series. Iron, represented by the symbol Fe and atomic number 26, is a well-known transition metal. Dysprosium-iron compounds are known for their unique magnetic properties and are used in various high-tech applications, including permanent magnets, data storage, and advanced materials.
准备方法
Synthetic Routes and Reaction Conditions
-
Electrolysis in Fluoride-Based Electrolytes: : One method for producing dysprosium-iron alloys involves electrolysis in fluoride-based electrolytes. Rare earth oxides, such as dysprosium oxide (Dy₂O₃), are dissolved in a mixture of rare earth fluoride (DyF₃) and lithium fluoride (LiF) at high temperatures (around 1050°C). The electrolysis process uses graphite anodes and iron cathodes to deposit the dysprosium-iron alloy in liquid form .
-
Reduction Diffusion Method: : Another method involves the reduction diffusion process, where dysprosium oxide (Dy₂O₃) is reduced using calcium (Ca) and sodium chloride (NaCl) as reducers. The process is carried out at high temperatures, resulting in the formation of dysprosium-iron alloy powder with controlled dysprosium content .
Industrial Production Methods
Industrial production of dysprosium-iron alloys typically involves large-scale electrolysis processes using fluoride-based electrolytes. The optimization of these methods focuses on energy efficiency and minimizing environmental impact. The control of rare earth oxide solubility in the electrolyte is crucial for stable and efficient production .
化学反应分析
Types of Reactions
Oxidation: Dysprosium-iron compounds can undergo oxidation reactions, forming oxides such as dysprosium oxide (Dy₂O₃) and iron oxide (Fe₂O₃).
Reduction: Reduction reactions involve the conversion of dysprosium and iron oxides back to their metallic forms using reducing agents like calcium or lithium.
Substitution: Dysprosium can react with halogens to form halides such as dysprosium fluoride (DyF₃) and dysprosium chloride (DyCl₃).
Common Reagents and Conditions
Oxidation: Oxygen (O₂) or air at high temperatures.
Reduction: Calcium (Ca) or lithium (Li) as reducing agents.
Substitution: Halogens (F₂, Cl₂) at elevated temperatures.
Major Products
Oxides: Dy₂O₃, Fe₂O₃
Halides: DyF₃, DyCl₃
科学研究应用
Dysprosium-iron compounds have a wide range of scientific research applications:
Magnetic Materials: Dysprosium-iron alloys are used in the production of high-performance permanent magnets, which are essential in various electronic devices, electric vehicles, and wind turbines.
Data Storage: Due to their magnetic properties, dysprosium-iron compounds are used in data storage systems, enhancing storage capacity and efficiency.
Photonics: Dysprosium-doped materials are used in photonics applications, including lasers and optical fibers.
Nuclear Reactors: Dysprosium’s high thermal neutron absorption cross-section makes it useful in controlling nuclear reactions.
作用机制
The unique properties of dysprosium-iron compounds are primarily due to the interaction between dysprosium’s unpaired 4f electrons and iron’s magnetic properties. Dysprosium’s high magnetic susceptibility and ability to form stable compounds with iron contribute to the overall magnetic behavior of the alloy. The molecular targets and pathways involved include the alignment of magnetic domains and the stabilization of magnetic moments within the material .
相似化合物的比较
Similar Compounds
Neodymium-Iron-Boron (NdFeB): Another widely used magnetic material with high magnetic strength.
Samarium-Cobalt (SmCo): Known for its high-temperature stability and strong magnetic properties.
Terbium-Iron (TbFe): Similar to dysprosium-iron, terbium-iron compounds also exhibit strong magnetic properties.
Uniqueness
Dysprosium-iron compounds are unique due to dysprosium’s high magnetic susceptibility and thermal neutron absorption cross-section. These properties make dysprosium-iron alloys particularly suitable for applications requiring high magnetic performance and stability under varying temperature conditions .
属性
CAS 编号 |
12019-81-7 |
|---|---|
分子式 |
DyFe2 |
分子量 |
274.19 g/mol |
IUPAC 名称 |
dysprosium;iron |
InChI |
InChI=1S/Dy.2Fe |
InChI 键 |
XODWCXCJKRVYFH-UHFFFAOYSA-N |
规范 SMILES |
[Fe].[Fe].[Dy] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


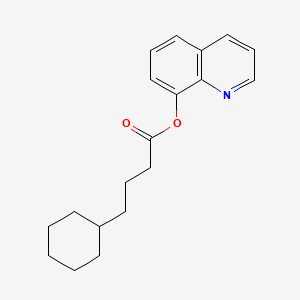
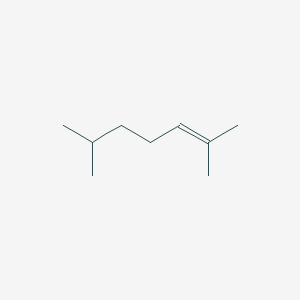
![n-[2-(2-Undecyl-4,5-dihydro-1h-imidazol-1-yl)ethyl]butan-1-amine](/img/structure/B14727895.png)
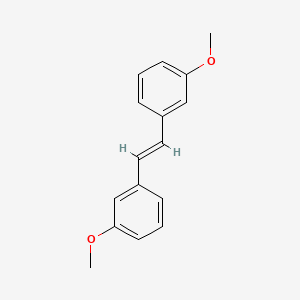
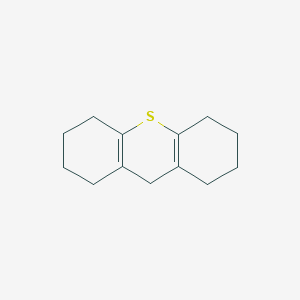
![2-[2-Ethyl-3-(2-hydroxyethylsulfanyl)hexyl]sulfanylethanol](/img/structure/B14727907.png)
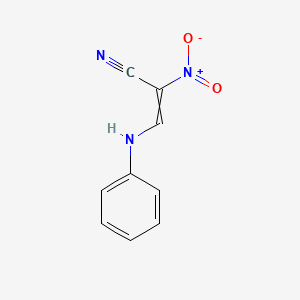

![(4-{[(Carbamoylsulfanyl)acetyl]amino}phenyl)acetic acid](/img/structure/B14727925.png)
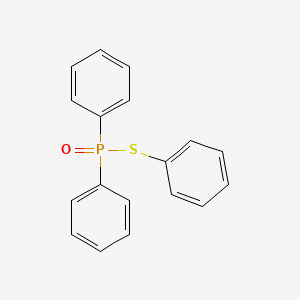

![(2S)-2-amino-5-[[(2R)-3-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyldisulfanyl]-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B14727936.png)
